molecular formula C8H4ClF3O2 B2596403 Methyl 3-chloro-2,4,5-trifluorobenzoate CAS No. 1214375-02-6

Methyl 3-chloro-2,4,5-trifluorobenzoate

Cat. No.: B2596403
CAS No.: 1214375-02-6
M. Wt: 224.56
InChI Key: MKOVSUSDISTLPH-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,4,5-trifluorobenzoate is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Scientific Research Applications

Methyl 3-chloro-2,4,5-trifluorobenzoate is used in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Safety and Hazards

The specific safety information and hazard statements for “Methyl 3-chloro-2,4,5-trifluorobenzoate” are not available in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2,4,5-trifluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-2,4,5-trifluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2,4,5-trifluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoates depending on the nucleophile used.

    Reduction: The major product is 3-chloro-2,4,5-trifluorobenzyl alcohol.

    Hydrolysis: The major product is 3-chloro-2,4,5-trifluorobenzoic acid.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2,4,5-trifluorobenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trifluorobenzoate
  • Methyl 2-chloro-3,4,5-trifluorobenzoate
  • Methyl 3-chloro-4,5-difluorobenzoate

Uniqueness

Methyl 3-chloro-2,4,5-trifluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and specific interactions in biological systems.

Properties

IUPAC Name

methyl 3-chloro-2,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOVSUSDISTLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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